

Application Notes and Protocols: Synthesis of Losartan Carboxaldehyde from Losartan

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Compound of Interest

Compound Name: *Losartan Carboxaldehyde*

Cat. No.: *B193158*

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Abstract

This document provides a detailed protocol for the synthesis of **Losartan Carboxaldehyde** (EXP-3179), a key metabolite and synthetic intermediate of Losartan.^{[1][2][3]} The synthesis involves the selective oxidation of the primary alcohol group of Losartan. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.^[4] In vivo, Losartan is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its active carboxylic acid metabolite, EXP-3174.^{[5][6]} This metabolic conversion proceeds through an intermediate aldehyde, **Losartan Carboxaldehyde** (EXP-3179).^{[1][4]} **Losartan Carboxaldehyde** itself exhibits pharmacological activities, including anti-inflammatory and anti-aggregatory effects.^{[1][7]} Therefore, a reliable method for its synthesis is crucial for further pharmacological studies and as a reference standard in drug metabolism and impurity profiling.^[8]

The protocol described herein details the oxidation of Losartan to **Losartan Carboxaldehyde** using pyridinium dichromate (PDC) as the oxidizing agent.

Chemical Reaction

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of **Losartan Carboxaldehyde**

Property	Value	Reference
Molecular Formula	C22H21ClN6O	[2][9]
Molecular Weight	420.89 g/mol	[2][9][10]
Appearance	White solid	[1]
Melting Point	153-155 °C	[1]
¹ H NMR (DMSO-d6)	9.67 (s, 1H), 7.69 (d, 1H, J = 8 Hz), 7.65 (t, 1H, J = 8 Hz), 7.56 (t, 1H, J = 8 Hz), 7.52 (d, 1H, J = 8 Hz), 7.11 (d, 2H, J = 8.5 Hz), 7.04 (d, 2H, J = 8.5 Hz), 5.55 (s, 2H), 2.62 (t, 2H, J = 7Hz), 1.8-1.1 (m, 4H), 0.85 (t, 3H, J = 7Hz)	[1]
Mass Spectrum (m/z)	419 (M+, 5%)	[1]

Table 2: Reagents and Materials

Reagent/Material	Grade	Supplier
Losartan	Pharmaceutical Grade	Commercially Available
Pyridinium Dichromate (PDC)	Reagent Grade	Commercially Available
N,N-Dimethylformamide (DMF)	Anhydrous	Commercially Available
Ethyl Acetate	ACS Grade	Commercially Available
Hexane	ACS Grade	Commercially Available
Deionized Water		
Anhydrous Sodium Sulfate		
Silica Gel (for column chromatography)	230-400 mesh	

Experimental Protocol

Synthesis of Losartan Carboxaldehyde

This protocol is adapted from a literature procedure utilizing pyridinium dichromate (PDC) as the oxidizing agent.[\[9\]](#)

1. Reaction Setup:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Losartan (0.75 mol).
- Dissolve the Losartan in anhydrous N,N-Dimethylformamide (DMF) (1000 mL).
- Begin stirring the solution at room temperature.

2. Oxidation:

- In portions, carefully add pyridinium dichromate (PDC) (418.5 g) to the stirring solution.
- Caution: The addition of PDC can be exothermic. Monitor the temperature of the reaction mixture and ensure it does not exceed 50°C. Use a water bath for cooling if necessary.
- Continue stirring the reaction mixture at room temperature for 6 hours.

3. Reaction Monitoring:

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the Losartan spot and the appearance of a new, less polar spot corresponding to the aldehyde indicates the reaction is proceeding.

4. Work-up:

- Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing deionized water (2000 mL).
- Extract the aqueous layer with ethyl acetate (3 x 500 mL).
- Combine the organic layers.
- Wash the combined organic layers with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent.

5. Purification:

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **Losartan Carboxaldehyde** can be purified by flash column chromatography on silica gel.[\[11\]](#)
- Elute the column with a gradient of ethyl acetate in hexane.
- Collect the fractions containing the desired product (monitor by TLC).
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified **Losartan Carboxaldehyde** as a white solid.

6. Characterization:

- Determine the yield of the purified product. A reported yield for a similar reaction is 94%.[\[9\]](#)
- Characterize the final product by ^1H NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualization of the Experimental Workflow

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